molecular formula C13H10O4S B1329515 4-Benzenesulfonylbenzoic acid CAS No. 5361-54-6

4-Benzenesulfonylbenzoic acid

Cat. No. B1329515
CAS RN: 5361-54-6
M. Wt: 262.28 g/mol
InChI Key: PKXDNBNSQBZKFO-UHFFFAOYSA-N
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Description

4-Benzenesulfonylbenzoic acid is a chemical compound that can be derived from benzenesulfonamide structures. It is a potential intermediate for the synthesis of various pharmacologically active compounds. The papers provided discuss the synthesis, molecular structure, and biological evaluation of several benzenesulfonamide derivatives, which can offer insights into the properties and potential applications of 4-benzenesulfonylbenzoic acid.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions, starting from substituted benzaldehydes or benzoic acids. For instance, the synthesis of sulfonamide inhibitors of kynurenine 3-hydroxylase starts with substituted benzenesulfonamides . Similarly, the synthesis of benzenesulfonic acids with antimicrobial activity begins with substituted aryl/alkyl carbonyl compounds . The unexpected synthesis of a benzenesulfonic acid derivative from a triazole-carbonyl compound also highlights the complexity and unpredictability of such synthetic routes . Additionally, a copper(II)-catalyzed domino synthesis method has been described for the production of 4-benzenesulfonyl isoxazoles .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is a common feature in all the discussed compounds. Crystallographic analysis provides detailed information about the molecular conformations and intramolecular interactions, such as aromatic π-π stacking and short C-H⋯O interactions . The molecular structures are further elucidated using techniques like Density Functional Theory (DFT) calculations, which assist in spectral assignments and provide structural and spectroscopic information .

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. The papers describe reactions involving hydrazinolysis, esterification, and ring closure, which are typical in the synthesis of sulfonamide-based compounds . The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring, which can affect the electronic properties and, consequently, the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in properties such as solubility, melting point, and reactivity. For example, the introduction of fluorine or hydroxy groups can affect the cytotoxicity and enzyme inhibition potential of these compounds . The crystallographic data provide insights into the solid-state properties, such as crystal packing and hydrogen bonding interactions, which are crucial for understanding the material properties of these compounds .

Scientific Research Applications

Creation of a New Metal–Organic Framework (MOF)

  • Scientific Field: Materials Science
  • Application Summary: A new MOF, namely, { [Ni (BPS) (4,4′-bipy)] n }, (BPS = 4,4′-bibenzoic acid-2,2′-sulfone, bipy = 4,4-Bipyridine) ( 1 ), with 3D framework has been synthesized . This MOF has potential applications in molecule magnetism, electrochemistry, heterogeneous catalysis, gas storage/separation, and photoluminescent material .
  • Methods of Application: The MOF was synthesized under solvothermal condition and characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR and SQUID magnetometry .
  • Results or Outcomes: The magnetic experiments reveal that this MOF exhibits typical ferromagnetic exchange in Ni (II) ions .

Raman Spectroscopic Studies

  • Scientific Field: Materials Science
  • Application Summary: Benzoic acid derivatives, including 4-Benzenesulfonylbenzoic acid, have been studied using Raman spectroscopic studies at ambient conditions and slightly elevated pressures . These studies help understand the influence of weak, non-bonded interactions in these derivatives .
  • Methods of Application: Raman spectroscopic studies and density functional theory (DFT) calculations were used to study the high pressure behaviour of the –OH and –COOH substituted BA derivatives .
  • Results or Outcomes: The results of the high pressure Raman spectroscopic work on PA up to about 1 GPa are presented and compared with those of BA and SA .

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride ((C6H5SO2)2O) . Conversion to the corresponding benzenesulfonyl chloride (C6H5SO2Cl) is effected with phosphorus pentachloride . It is a strong acid, being almost fully dissociated in water .

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride ((C6H5SO2)2O) . Conversion to the corresponding benzenesulfonyl chloride (C6H5SO2Cl) is effected with phosphorus pentachloride . It is a strong acid, being almost fully dissociated in water .

properties

IUPAC Name

4-(benzenesulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXDNBNSQBZKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063815
Record name Benzoic acid, 4-(phenylsulfonyl)-
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Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Benzenesulfonylbenzoic acid

CAS RN

5361-54-6
Record name 4-(Phenylsulfonyl)benzoic acid
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Record name Benzoic acid, 4-(phenylsulfonyl)-
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Record name Benzoic acid, 4-(phenylsulfonyl)-
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Record name Benzoic acid, 4-(phenylsulfonyl)-
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Synthesis routes and methods I

Procedure details

To a suspension of 1-benzenesulfonyl-4-methylbenzene (5.05 g, 21.7 mmol) in H2O (100 mL) were added NaOH (2 pellets) and KMnO4 (6.87 g, 43.5 mmol). The mixture was heated to reflux overnight. The reaction was cooled and additional NaOH (1 pellet) and KMnO4 (4 g, 25 mmol) were added. The reaction was heated to reflux for 20 h. The reaction was cooled to rt and filtered to collect the solids. The filtrate was acidified with conc. HCl. The aqueous suspension was extracted with EtOAc (4×60 mL). The combined organic layers were washed with brine (60 mL), dried (Na2SO4), filtered and concentrated to provide the title compound (1.49 g, 26%) as an ivory powder. 1H NMR (DMSO-d6): δ 8.11 (dd, J=7, 7 Hz, 4H), 7.97 (d, J=7 Hz, 2H), 7.71-7.65 (m, 3H). MS (M−H)− 261.
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5.05 g
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6.87 g
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4 g
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26%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 5 mL sodium hypochlorite and 4-benzenesulfinyl-benzoic acid (0.14 gm, 0.57 mmol) in DMF (5 mL) was stirred at room temperature overnight. A further 5 mL of sodium hypochlorite was then added and the mixture stirred at room temperature overnight. After acidification using 10% HCl, the resulting solid was filtered to afford 105 mg (70% yield) of 4-benzenesulfonyl-benzoic acid.
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Synthesis routes and methods IV

Procedure details

4-Benzenesulfinyl-benzoic acid (0.14 g, 0.5 mmol) was suspended in sodium hypochlorite solution (10 mL) and the reaction mixture stirred for 24 h at room temperature. The progress of the reaction was monitored by TLC. The reaction mixture was acidified with an aq. solution of 10% HCl solution. The resulting precipitate was filtered and washed with water. The residue was then redissolved in methanol and concentrated to get the title compound (0.105 g, 70%).
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70%

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